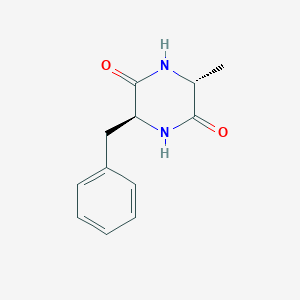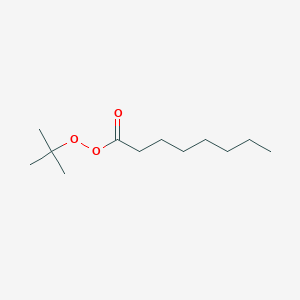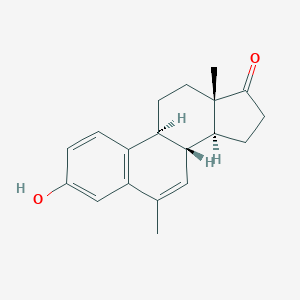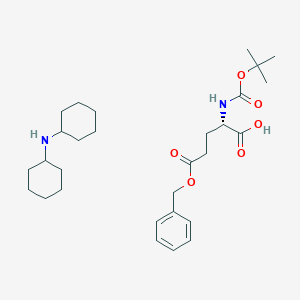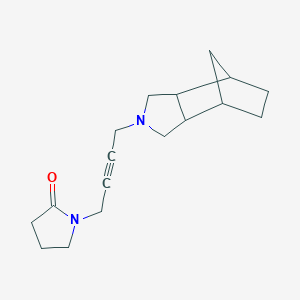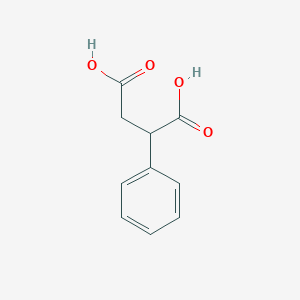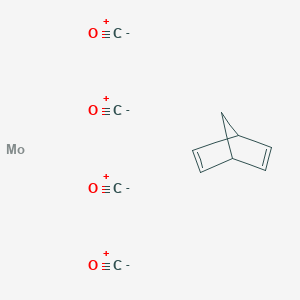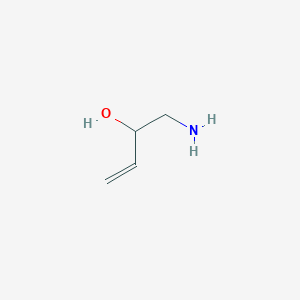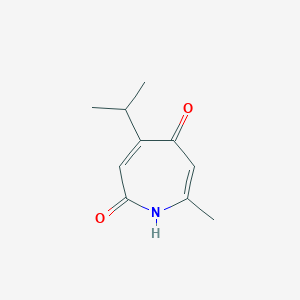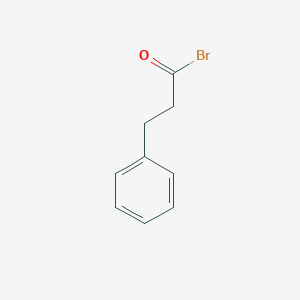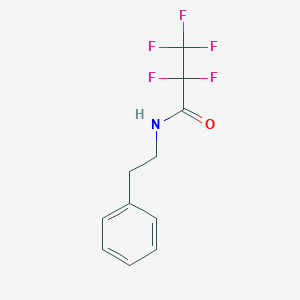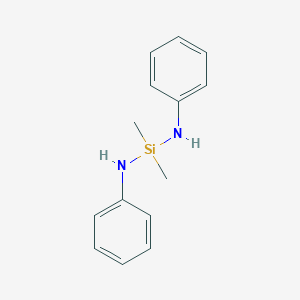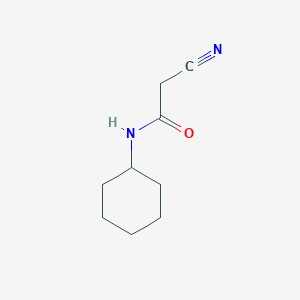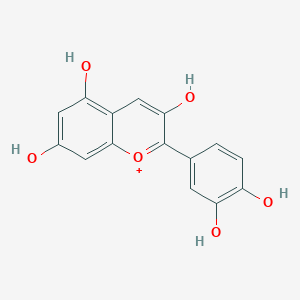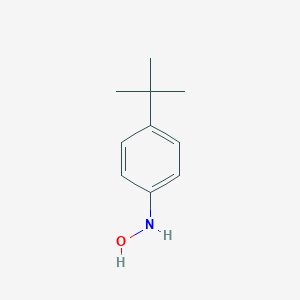
4-tert-Butyl-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-hydroxyaniline (TBHQ) is a synthetic antioxidant that is commonly used in food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in water and organic solvents. TBHQ is known for its ability to prevent lipid oxidation and prolong the shelf life of products. In recent years, TBHQ has gained attention for its potential health benefits and therapeutic applications.
Mecanismo De Acción
4-tert-Butyl-N-hydroxyaniline exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification genes. 4-tert-Butyl-N-hydroxyaniline has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis. 4-tert-Butyl-N-hydroxyaniline also regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
4-tert-Butyl-N-hydroxyaniline has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. 4-tert-Butyl-N-hydroxyaniline also protects against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases. 4-tert-Butyl-N-hydroxyaniline has been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy. 4-tert-Butyl-N-hydroxyaniline also regulates lipid metabolism and prevents the development of fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-Butyl-N-hydroxyaniline is a stable compound that can be easily synthesized and purified. It is soluble in water and organic solvents, which makes it suitable for various experimental conditions. 4-tert-Butyl-N-hydroxyaniline is also relatively inexpensive and widely available. However, 4-tert-Butyl-N-hydroxyaniline has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can interfere with some assays. 4-tert-Butyl-N-hydroxyaniline can also have off-target effects on other signaling pathways, which can complicate data interpretation.
Direcciones Futuras
4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases. Future research should focus on elucidating the molecular mechanisms underlying the beneficial effects of 4-tert-Butyl-N-hydroxyaniline. This includes identifying the specific targets and downstream effectors of 4-tert-Butyl-N-hydroxyaniline and characterizing their roles in disease pathogenesis. Future research should also investigate the safety and efficacy of 4-tert-Butyl-N-hydroxyaniline in clinical trials. This includes determining the optimal dose and duration of treatment and assessing potential side effects. In addition, future research should explore the potential of 4-tert-Butyl-N-hydroxyaniline for combination therapy with other drugs or natural compounds.
Métodos De Síntesis
4-tert-Butyl-N-hydroxyaniline is synthesized by reacting para-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces 4-tert-butyl-1,2-benzoquinone, which is then reduced to 4-tert-Butyl-N-hydroxyaniline using sodium borohydride. The synthesis method for 4-tert-Butyl-N-hydroxyaniline is well-established and has been optimized for industrial-scale production.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-hydroxyaniline has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress-induced cell damage and inflammation. 4-tert-Butyl-N-hydroxyaniline has also been investigated for its anticancer, neuroprotective, and anti-inflammatory effects. In addition, 4-tert-Butyl-N-hydroxyaniline has been studied for its ability to improve metabolic function and prevent obesity-related diseases. 4-tert-Butyl-N-hydroxyaniline is a promising compound for developing new therapeutics for various diseases.
Propiedades
Número CAS |
13252-73-8 |
|---|---|
Nombre del producto |
4-tert-Butyl-N-hydroxyaniline |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11-12H,1-3H3 |
Clave InChI |
MWGAXCKOSVIITB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NO |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NO |
Sinónimos |
Benzenamine, 4-(1,1-dimethylethyl)-N-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



